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molecular formula C7H5NO B152051 4-Hydroxybenzonitrile CAS No. 767-00-0

4-Hydroxybenzonitrile

Cat. No. B152051
M. Wt: 119.12 g/mol
InChI Key: CVNOWLNNPYYEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05246965

Procedure details

A stirred, 0° C. solution of 4-hydroxybenzonitrile (50.7 g, 426 mmol) in 1400 mL of dichloromethane and 75 mL anhydrous ethanol is treated with anhydrous hydrogen chloride gas (110 g) over 1.5 hours. This solution is stirred at room temperature for 64 hours and the resulting solids collected and washed with 500 mL diethyl ether and 2×1000 mL of ethyl acetate. The remaining solids (60.4 g) were dissolved in 1200 mL of water and the residual solids filtered. To the filtrate is added a solution of sodium hydroxide (12.57 g) in 150 mL water. The resulting white solid is filtered and washed with water to afford ethyl 4-hydroxybenzenecarboximidoate.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Cl.[CH2:11]([OH:13])[CH3:12]>ClCCl>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[NH:7])[O:13][CH2:11][CH3:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50.7 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
110 g
Type
reactant
Smiles
Cl
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution is stirred at room temperature for 64 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solids collected
WASH
Type
WASH
Details
washed with 500 mL diethyl ether and 2×1000 mL of ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
The remaining solids (60.4 g) were dissolved in 1200 mL of water
FILTRATION
Type
FILTRATION
Details
the residual solids filtered
ADDITION
Type
ADDITION
Details
To the filtrate is added a solution of sodium hydroxide (12.57 g) in 150 mL water
FILTRATION
Type
FILTRATION
Details
The resulting white solid is filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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